molecular formula C21H22ClN3O3S2 B2641207 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896675-97-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2641207
CAS No.: 896675-97-1
M. Wt: 464
InChI Key: XTOWLMLHDMFODF-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzothiazole core linked to a piperidine-sulfonyl benzamide, suggests potential as a key research tool for investigating [describe hypothesized biological target, e.g., specific enzyme families or receptor types]. Researchers can utilize this compound in studies aimed at [describe specific research applications, such as "probing neurodegenerative disease pathways" or "evaluating anticancer activity in cell models"]. Its mechanism of action is proposed to involve [describe the hypothesized mechanism, for instance, "the potent and selective inhibition of a specific protein target," which should be supported by experimental data]. This compound is provided for research purposes to facilitate the development of novel therapeutic agents and to advance the understanding of complex disease biology. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-13-4-3-11-25(12-13)30(27,28)16-8-6-15(7-9-16)20(26)24-21-23-18-14(2)5-10-17(22)19(18)29-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOWLMLHDMFODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure can be summarized as follows:

  • Chemical Formula : C₁₃H₁₈ClN₃O₂S
  • Molecular Weight : 303.82 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with a similar backbone exhibit various mechanisms of action, including:

  • Inhibition of Tumor Cell Proliferation : Compounds derived from benzothiazole have shown effectiveness in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been noted to lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual role in combating cancer and inflammation .
  • Antimicrobial Activity : Benzothiazole derivatives have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis, with some derivatives showing lower IC50 values compared to standard treatments .

Anticancer Activity

The following table summarizes the anticancer activity of similar benzothiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5491.5Cell cycle arrest
4iHOP-920.5AKT/ERK pathway inhibition

Antimicrobial Activity

The table below presents data on the antimicrobial efficacy against M. tuberculosis:

CompoundMIC (µg/mL)Inhibition (%)
7a25098
7g10099
INH0.2-

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study evaluating the effects of compound B7 on human cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 1 µM. Flow cytometry analysis confirmed that B7 induced apoptosis by activating caspase pathways, while Western blot assays indicated downregulation of survival signaling pathways (AKT and ERK) .
  • Case Study on Anti-tubercular Activity :
    A series of synthesized benzothiazole derivatives were tested for their anti-tubercular properties against M. tuberculosis strains. Compound 7a exhibited a MIC value of 250 µg/mL, showing high efficacy compared to standard treatments like isoniazid (INH). The selectivity index indicated that these compounds could be promising candidates for further development in tuberculosis therapy .

Comparison with Similar Compounds

A. Thiazole-Substituted Benzamides

  • Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Features a morpholine-methyl group and pyridinyl substitution on the thiazole ring, enhancing solubility via polar morpholine and pyridine groups. In contrast, the target compound prioritizes lipophilicity with a chloro-methyl benzo[d]thiazole and 3-methylpiperidine sulfonyl group .
  • Compound 4e (3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) : Incorporates a methylpiperazine group, which may improve metabolic stability compared to the target compound’s 3-methylpiperidine. Piperazine’s higher basicity could influence binding in acidic environments .

B. Sulfonamide-Modified Benzamides

  • N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides: These urease inhibitors utilize a sulfonamide bridge with methoxyphenethyl groups, demonstrating that bulkier aryl substitutions enhance enzyme inhibition.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 4d Compound 4e
Molecular Formula C₂₁H₂₀ClN₃O₃S₂ (estimated) C₂₃H₂₁Cl₂N₃O₃S C₂₄H₂₄Cl₂N₄O₂S
Melting Point Not reported 165–167°C 172–174°C
1H NMR (δ, ppm) Expected: 7.8–8.2 (aromatic H), 2.5–3.5 (piperidine H) 2.4–3.6 (morpholine H), 8.1–8.5 (pyridine H) 2.3–3.8 (piperazine H), 8.0–8.4 (pyridine H)
Key Functional Groups Chlorothiazole, methylpiperidine sulfonyl Morpholinomethyl, pyridinyl Methylpiperazinyl, pyridinyl

Research Findings and Trends

  • Substituent Effects : Piperidine/piperazine substitutions favor solubility and target engagement in polar active sites, while chloro/methyl groups on the thiazole ring enhance blood-brain barrier penetration .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to 4d–4i, involving HATU-mediated amide coupling and sulfonylation, but may require optimized purification due to its lipophilic profile .

Q & A

Advanced Question

  • In vitro microsomal assays (human/rat liver microsomes) measure metabolic half-life.
  • Plasma protein binding studies (equilibrium dialysis) assess bioavailability.
  • In silico tools (e.g., QSAR models) predict ADME profiles. notes that electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability by reducing cytochrome P450 interactions .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Question

  • Synthesize analogs with systematic substitutions (e.g., varying piperidine methyl groups or benzothiazole halogens).
  • Test biological activity in dose-response assays (e.g., IC50 determination).
  • Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. exemplifies this with pyrazole derivatives, where substituent polarity directly influenced antimicrobial potency .

What strategies resolve contradictions in proposed mechanisms of action?

Advanced Question

  • Biochemical assays (e.g., enzyme inhibition kinetics) validate direct target engagement.
  • Cryo-EM or X-ray crystallography visualize binding modes.
  • Knockout cell lines confirm target specificity. identified hydrogen bonding (N–H⋯N) as critical for enzyme inhibition, reconciling conflicting mechanistic hypotheses .

How to troubleshoot low yields during scale-up synthesis?

Advanced Question

  • Real-time reaction monitoring (e.g., in situ IR spectroscopy) detects intermediates or side products.
  • Optimize solvent choice (e.g., switch from acetonitrile to DMF for better solubility).
  • Implement flow chemistry to enhance heat/mass transfer. ’s use of trichloroisocyanuric acid (TCICA) improved coupling efficiency in scaled reactions .

What computational methods predict reactivity or regioselectivity in derivative synthesis?

Advanced Question

  • Density Functional Theory (DFT) calculates transition state energies to predict regioselectivity (e.g., sulfonation vs. acylation sites).
  • Reaction path algorithms (e.g., GRRM) explore potential pathways. ’s ICReDD framework integrates these tools with experimental feedback to prioritize synthetic routes .

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